2-Azidopalmitoyl-CoA

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

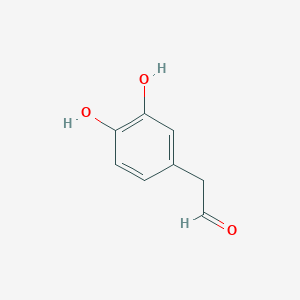

2-(3,4-dihydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADQVXRMSNIUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205680 | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5707-55-1 | |

| Record name | (3,4-Dihydroxyphenyl)acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5707-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005707551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5707-55-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dopal | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2E9Q24TSL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-Dihydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Azidopalmitoyl-CoA: A Technical Guide for Cellular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Azidopalmitoyl-CoA is a powerful chemical tool that has revolutionized the study of protein S-palmitoylation, a reversible lipid modification crucial for regulating protein trafficking, stability, and function. As a bio-orthogonal analog of the natural substrate palmitoyl-CoA, it is metabolically incorporated onto proteins by palmitoyl (B13399708) acyltransferases (PATs). The embedded azide (B81097) group serves as a chemical handle, enabling the detection, visualization, and enrichment of palmitoylated proteins through highly specific and efficient bio-orthogonal reactions, namely the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry". This guide provides an in-depth overview of the applications of this compound in cell biology, detailed experimental protocols, and a summary of key findings.

Core Applications in Cell Biology

The primary utility of this compound lies in its application as a probe for protein S-palmitoylation. This reversible post-translational modification, where a 16-carbon palmitate is attached to a cysteine residue via a thioester bond, is critical in a multitude of cellular processes. The introduction of this compound has enabled researchers to overcome the limitations of traditional methods, such as radioactive labeling, by providing a non-radioactive, sensitive, and versatile alternative.

Key applications include:

-

Proteomic Profiling of S-Palmitoylated Proteins: Global identification of proteins that undergo S-palmitoylation in various cell types and tissues. This has led to the discovery of novel palmitoylated proteins and expanded our understanding of the "palmitoylome".

-

Validation of Palmitoylation Targets: Confirming the S-palmitoylation of specific proteins of interest.

-

Studying the Dynamics of S-Palmitoylation: Investigating the kinetics and regulation of palmitoylation and depalmitoylation in response to cellular signals.

-

Enzymatic Assays for Palmitoyl Acyltransferases (PATs) and Acyl-Protein Thioesterases (APTs): Characterizing the enzymes responsible for adding and removing palmitate from proteins.

-

Subcellular Localization of Palmitoylated Proteins: Visualizing the localization of palmitoylated proteins within the cell using fluorescence microscopy.

-

Drug Discovery: Screening for inhibitors of PATs, which are potential therapeutic targets for various diseases, including cancer and neurological disorders.

Signaling Pathways and Experimental Workflows

The study of S-palmitoylation using this compound involves a series of well-defined steps, from metabolic labeling to downstream analysis. The general workflow and the enzymatic cycle of S-palmitoylation are depicted below.

The experimental workflow for identifying palmitoylated proteins using this compound typically involves metabolic labeling of cells, followed by cell lysis, click chemistry or Staudinger ligation to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore), and subsequent analysis.

Data Presentation

The use of this compound in combination with mass spectrometry has enabled the identification of large numbers of S-palmitoylated proteins across different cell types and organisms. Below is a summary table of representative studies and the number of identified palmitoylated proteins.

| Study Organism/Cell Type | Number of Identified Palmitoylated Proteins | Key Findings | Reference |

| Rat Liver Mitochondria | 21 | Identification of several metabolic enzymes as palmitoylated, suggesting a role for this modification in regulating metabolism. | [1] |

| Human Jurkat T-cells | >100 | Revealed widespread palmitoylation of signaling proteins, including those involved in T-cell activation. | [2] |

| HIV-1 Infected Cells | 174 (palmitic azide enrichment) | Identified 45 proteins that were differentially palmitoylated upon HIV-1 infection, providing insights into viral biology.[3] | [3] |

| Mammalian Adipocytes | >800 | Uncovered extensive palmitoylation of proteins involved in glucose and lipid metabolism, as well as insulin (B600854) signaling. |

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 2-Azidopalmitate

This protocol describes the metabolic incorporation of an azido-fatty acid into cultured mammalian cells.

Materials:

-

2-Azidopalmitic acid

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitor cocktail

Procedure:

-

Preparation of Azidopalmitate-BSA Conjugate:

-

Prepare a stock solution of 2-azidopalmitic acid in ethanol (B145695).

-

In a sterile tube, add the desired amount of 2-azidopalmitic acid stock and evaporate the ethanol under a stream of nitrogen.

-

Resuspend the fatty acid film in a small volume of DMSO.

-

Add fatty acid-free BSA solution (e.g., 10% in PBS) to the fatty acid and incubate at 37°C for 30 minutes to allow complex formation.

-

-

Cell Labeling:

-

Plate cells to achieve 70-80% confluency on the day of the experiment.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh culture medium containing the 2-azidopalmitate-BSA conjugate to the cells. The final concentration of the azido-fatty acid typically ranges from 25 to 100 µM.

-

Incubate the cells for the desired period (e.g., 4-16 hours) at 37°C in a CO2 incubator.

-

-

Cell Lysis:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer supplemented with protease inhibitors to the cells.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract for downstream applications.

-

Protocol 2: In Vitro Labeling of Proteins with this compound

This protocol is suitable for labeling purified proteins or protein complexes in a cell-free system.

Materials:

-

This compound

-

Purified protein of interest or cell lysate

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4)

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) (optional, to maintain a reducing environment)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the purified protein (typically 1-5 µg) or cell lysate with the reaction buffer.

-

Add this compound to a final concentration of 25-100 µM.

-

The final reaction volume is typically 50-100 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for 1-2 hours. The optimal time and temperature may need to be determined empirically for each protein.

-

-

Reaction Quenching:

-

Stop the reaction by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.

-

The sample is now ready for analysis by click chemistry and SDS-PAGE.

-

Protocol 3: Click Chemistry Reaction for Biotin Tagging

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag to azide-labeled proteins.

Materials:

-

Protein lysate from metabolically labeled cells (Protocol 1) or in vitro labeled protein (Protocol 2)

-

Alkyne-biotin probe

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare fresh stock solutions of TCEP, TBTA, CuSO4, and sodium ascorbate.

-

-

Click Reaction:

-

To the protein sample, add the following reagents in order, vortexing gently after each addition:

-

Alkyne-biotin (final concentration 10-50 µM)

-

TCEP (final concentration 1 mM)

-

TBTA (final concentration 100 µM)

-

CuSO4 (final concentration 1 mM)

-

Sodium ascorbate (final concentration 1 mM, added last to initiate the reaction)

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1 hour in the dark.

-

-

Sample Preparation for Downstream Analysis:

-

For analysis by SDS-PAGE and Western blot, the reaction can be stopped by adding SDS-PAGE sample buffer.

-

For affinity purification, proceed to the enrichment protocol.

-

Conclusion

This compound has emerged as an indispensable tool for the investigation of protein S-palmitoylation. Its ability to be metabolically incorporated into proteins and subsequently detected with high specificity and sensitivity via bio-orthogonal chemistry has significantly advanced our understanding of the roles of this dynamic lipid modification in health and disease. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to explore the expanding world of the palmitoylome. As new techniques and applications continue to be developed, the utility of this compound and other bio-orthogonal probes is set to further illuminate the complex regulatory networks governed by protein lipidation.

References

An In-Depth Technical Guide to the Synthesis and Application of 2-Azidopalmitoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, chemical structure, and application of 2-Azidopalmitoyl-CoA, a valuable chemical probe in the study of protein S-palmitoylation. S-palmitoylation, the reversible post-translational modification of proteins with palmitic acid, plays a crucial role in regulating protein trafficking, stability, and function. The introduction of an azide (B81097) group at the alpha-position of palmitoyl-CoA allows for the sensitive and specific detection of palmitoylated proteins through bioorthogonal "click" chemistry. This guide details both the chemical synthesis of the 2-azidopalmitic acid precursor and the subsequent enzymatic synthesis of this compound. Furthermore, it provides experimental protocols for the metabolic labeling of cells and the subsequent identification of S-palmitoylated proteins, a key application of this chemical tool.

Chemical Structure and Properties

This compound is a modified fatty acyl-CoA molecule. It consists of a palmitic acid backbone, a 16-carbon saturated fatty acid, which is functionalized with an azide group (-N₃) at the C-2 (alpha) position. This modified fatty acid is attached to Coenzyme A (CoA) via a thioester bond. The presence of the small, bioorthogonal azide group allows for its specific reaction with alkyne-tagged reporter molecules in a highly efficient and selective manner, a reaction commonly known as click chemistry.

Table 1: Chemical and Physical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Bromopalmitic Acid | C₁₆H₃₁BrO₂ | 335.32 | Solid[1] |

| Sodium Azide | NaN₃ | 65.01 | Solid[2] |

| 2-Azidopalmitic Acid | C₁₆H₃₁N₃O₂ | 297.44 | Not widely reported |

| Coenzyme A (Free Acid) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | Solid |

| This compound | C₃₇H₆₅N₁₀O₁₇P₃S | 1047.96 | Not widely reported |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, 2-azidopalmitic acid is chemically synthesized from a commercially available precursor. Second, the resulting 2-azidopalmitic acid is enzymatically converted to its CoA thioester.

Chemical Synthesis of 2-Azidopalmitic Acid

The most common route for the synthesis of 2-azidopalmitic acid involves the nucleophilic substitution of the bromine atom in 2-bromopalmitic acid with an azide group from sodium azide.

Experimental Protocol: Synthesis of 2-Azidopalmitic Acid

-

Dissolution: Dissolve 2-bromopalmitic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF).

-

Azidation: Add an excess of sodium azide (NaN₃) to the solution. Typically, 1.5 to 3 equivalents of sodium azide are used.

-

Reaction: Heat the reaction mixture with stirring. The reaction temperature can range from 60 to 100 °C, and the reaction time is typically several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and then acidify the solution with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.

-

Extraction: Extract the aqueous phase with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure to obtain the crude 2-azidopalmitic acid. The product can be further purified by column chromatography on silica (B1680970) gel.

Note: Sodium azide is highly toxic and potentially explosive. Handle with extreme caution in a well-ventilated fume hood and follow all institutional safety guidelines.

Enzymatic Synthesis of this compound

The conversion of 2-azidopalmitic acid to this compound is efficiently catalyzed by acyl-CoA synthetase (ACS) enzymes. These enzymes utilize ATP to activate the fatty acid and ligate it to Coenzyme A. Several long-chain acyl-CoA synthetases (ACSLs) can be used for this purpose.

Experimental Protocol: Enzymatic Synthesis of this compound

-

Reaction Buffer: Prepare a reaction buffer containing Tris-HCl (pH 7.5-8.0), MgCl₂, and ATP.

-

Substrates: Add 2-azidopalmitic acid (solubilized in a suitable solvent like DMSO or complexed with fatty acid-free BSA) and Coenzyme A (lithium or sodium salt) to the reaction buffer.

-

Enzyme: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.

-

Incubation: Incubate the reaction mixture at 37 °C for 1-3 hours.

-

Monitoring: The formation of this compound can be monitored by HPLC or LC-MS/MS.

-

Purification: The product can be purified using solid-phase extraction (SPE) or reverse-phase HPLC.

Table 2: Quantitative Data for Synthesis

| Reaction Step | Reactants | Key Reagents/Enzymes | Typical Yield | Analytical Techniques |

| Synthesis of 2-Azidopalmitic Acid | 2-Bromopalmitic Acid, Sodium Azide | DMF (solvent) | >80% (reported for similar reactions) | TLC, NMR, MS |

| Synthesis of this compound | 2-Azidopalmitic Acid, Coenzyme A | Acyl-CoA Synthetase, ATP | >40%[3] | HPLC, LC-MS/MS[4][5][6][7][8] |

Application in Identifying S-Palmitoylated Proteins

This compound serves as a metabolic precursor that is incorporated into proteins by the cellular palmitoylation machinery. The azido (B1232118) group then allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or biotin) via click chemistry, enabling the visualization and identification of S-palmitoylated proteins.

Metabolic Labeling of Cells

Experimental Protocol: Metabolic Labeling with 2-Azidopalmitic Acid

-

Cell Culture: Culture cells of interest to the desired confluency.

-

Labeling Medium: Prepare a labeling medium containing 2-azidopalmitic acid. To enhance solubility and cellular uptake, the fatty acid can be complexed with fatty acid-free bovine serum albumin (BSA).

-

Incubation: Replace the normal growth medium with the labeling medium and incubate the cells for a period of time (typically 4-16 hours) to allow for metabolic incorporation of the azido-fatty acid.

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

Click Chemistry Reaction and Protein Detection

Experimental Protocol: Click Chemistry and Detection

-

Click Reaction Cocktail: Prepare a click chemistry reaction cocktail containing a copper(I) catalyst (e.g., from CuSO₄ and a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA), and an alkyne-functionalized reporter molecule (e.g., alkyne-biotin for enrichment or alkyne-fluorophore for in-gel fluorescence).

-

Reaction: Add the click reaction cocktail to the cell lysate and incubate at room temperature for 1-2 hours.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents.

-

Analysis:

-

In-gel Fluorescence: If a fluorescent reporter was used, resuspend the protein pellet in SDS-PAGE sample buffer, run on a gel, and visualize the labeled proteins using a fluorescence scanner.

-

Enrichment and Western Blotting: If a biotin (B1667282) reporter was used, resuspend the protein pellet and perform a streptavidin pull-down to enrich for the biotinylated (i.e., palmitoylated) proteins. The enriched proteins can then be eluted and identified by mass spectrometry or analyzed by Western blotting for specific proteins of interest.

-

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Experimental Workflow for Identifying S-Palmitoylated Proteins

Caption: Workflow for protein palmitoylation analysis.

References

- 1. 2-Bromohexadecanoic acid | C16H31BrO2 | CID 82145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Bioorthogonal Labeling with 2-Azidopalmitoyl-CoA: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism and application of 2-Azidopalmitoyl-CoA for the bioorthogonal labeling of protein palmitoylation. Protein S-palmitoylation, the reversible attachment of the 16-carbon fatty acid palmitate to cysteine residues, is a critical post-translational modification that regulates protein trafficking, localization, stability, and function.[1] Dysregulation of this process is implicated in numerous diseases, including cancer and neurodegenerative disorders.[1] Bioorthogonal labeling with analogs like this compound offers a powerful tool to study the dynamic nature of protein palmitoylation in living systems.

Core Mechanism: A Two-Step Strategy

The bioorthogonal labeling of palmitoylated proteins using this compound is a two-step process that leverages the cell's natural metabolic pathways and highly specific chemical reactions.[2]

Step 1: Metabolic Incorporation. The process begins with the introduction of 2-azidopalmitic acid to cells. This fatty acid analog is recognized by cellular enzymes and converted into its activated form, this compound, by acyl-CoA synthetases.[3][4] This bioorthogonal acyl-CoA is then utilized by protein acyltransferases (PATs), primarily the DHHC family of enzymes, to palmitoylate substrate proteins on their cysteine residues, forming a thioester bond.[5] The azide (B81097) group, being small and biologically inert, generally does not interfere with the metabolic processing and incorporation of the fatty acid analog.

Step 2: Bioorthogonal Ligation. Following metabolic labeling, the azide-modified proteins are detected through a highly selective chemical reaction with a probe molecule. This "bioorthogonal" reaction occurs rapidly and specifically within the complex cellular environment without interfering with native biological processes. Two primary bioorthogonal reactions are employed for this purpose: the Staudinger ligation and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry".[2][6]

Data Presentation: Quantitative Comparison of Bioorthogonal Labeling Techniques

The choice of bioorthogonal ligation method can significantly impact the efficiency and sensitivity of detection. Below is a summary of quantitative data comparing the Staudinger ligation and CuAAC for the analysis of protein palmitoylation.

| Parameter | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Reference(s) |

| Reaction Kinetics | Slower | Faster | [7] |

| Relative Signal Intensity | Lower | Higher | [8] |

| Sensitivity | Good | Excellent | [9] |

| Biocompatibility (in vivo) | High (no catalyst required) | Lower (copper toxicity is a concern) | [7] |

| Number of Identified Proteins | Fewer | More | [3] |

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for enzymatic synthesis of acyl-CoA thioesters.[9][10]

Materials:

-

2-azidopalmitic acid

-

Coenzyme A (CoA)

-

ATP

-

Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or rat liver microsomes)[9]

-

Triton X-100 (for solubilization if using microsomal enzymes)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Dithiothreitol (DTT)

Procedure:

-

Prepare a stock solution of 2-azidopalmitic acid in an appropriate solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the reaction buffer, ATP (to a final concentration of 10 mM), CoA (to a final concentration of 1 mM), and DTT (to a final concentration of 2 mM).

-

Add the 2-azidopalmitic acid stock solution to the reaction mixture to the desired final concentration (e.g., 500 µM).

-

If using a microsomal enzyme preparation, solubilize the acyl-CoA synthetase by adding Triton X-100 to a final concentration of 0.1%.

-

Initiate the reaction by adding the acyl-CoA synthetase.

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Monitor the reaction progress by analytical HPLC or LC-MS.

-

Purify the this compound using solid-phase extraction or preparative HPLC.

-

Determine the concentration of the purified product by measuring its absorbance at 260 nm.

Metabolic Labeling of Cultured Cells

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

2-azidopalmitic acid

-

Fatty acid-free bovine serum albumin (BSA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture cells to the desired confluency in a standard culture dish.

-

Prepare a stock solution of 2-azidopalmitic acid complexed to fatty acid-free BSA. Briefly, dissolve 2-azidopalmitic acid in ethanol (B145695) and add it to a solution of BSA in PBS while vortexing.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add fresh culture medium containing the 2-azidopalmitic acid-BSA complex to the cells. The final concentration of 2-azidopalmitic acid typically ranges from 25 to 100 µM.

-

Incubate the cells for the desired period (e.g., 4-24 hours) to allow for metabolic incorporation of the fatty acid analog.

-

After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.

-

Harvest the cells by scraping or trypsinization for subsequent lysis and bioorthogonal ligation.

Bioorthogonal Ligation: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is for the ligation of an alkyne-containing probe (e.g., alkyne-biotin or alkyne-fluorophore) to azide-labeled proteins in cell lysate.

Materials:

-

Azide-labeled cell lysate

-

Alkyne-probe (e.g., 10 mM stock in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1.7 mM stock in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) (50 mM stock in water)

-

Sodium ascorbate (B8700270) (50 mM stock in water, freshly prepared)

Procedure:

-

To the azide-labeled cell lysate (typically 1 mg/mL total protein), add the following reagents in order, vortexing gently after each addition:

-

Alkyne-probe to a final concentration of 100 µM.

-

TCEP to a final concentration of 1 mM.

-

TBTA to a final concentration of 100 µM.

-

CuSO4 to a final concentration of 1 mM.

-

-

Initiate the click reaction by adding sodium ascorbate to a final concentration of 1 mM.

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent probe.

-

The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, western blotting, or affinity purification.

Bioorthogonal Ligation: Staudinger Ligation

This protocol is for the ligation of a phosphine-containing probe (e.g., phosphine-biotin) to azide-labeled proteins.

Materials:

-

Azide-labeled cell lysate

-

Phosphine-probe (e.g., 5 mM stock in DMSO)

Procedure:

-

Add the phosphine-probe to the azide-labeled cell lysate to a final concentration of 250 µM.

-

Incubate the reaction mixture at 37°C for 2-4 hours.

-

The labeled proteins are now ready for downstream analysis.

Mandatory Visualizations

Signaling Pathway: Wnt Palmitoylation and Secretion

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. The secretion and activity of Wnt proteins are critically dependent on their palmitoylation, a process catalyzed by the enzyme Porcupine in the endoplasmic reticulum.[5][11] This modification is essential for the interaction of Wnt with its carrier protein Wntless (Wls) for transport to the cell surface and for subsequent binding to the Frizzled family of receptors to initiate downstream signaling.[5][12][13]

Caption: Wnt protein palmitoylation by Porcupine in the ER is essential for its secretion and receptor binding.

Experimental Workflow: Identification of Palmitoylated Proteins

The following workflow outlines the key steps for identifying palmitoylated proteins using 2-azidopalmitic acid metabolic labeling followed by CuAAC and mass spectrometry-based proteomics.

Caption: Workflow for the identification of palmitoylated proteins using bioorthogonal labeling and proteomics.

Logical Relationship: Bioorthogonal Reaction Choices

The decision between using Staudinger ligation and CuAAC depends on the experimental context, particularly whether the experiment is conducted in vitro or in vivo.

Caption: Decision tree for selecting the appropriate bioorthogonal reaction based on the experimental system.

References

- 1. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms and inhibition of Porcupine-mediated Wnt acylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Click Chemistry for Imaging in-situ Protein Palmitoylation during the Asexual Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Precise Regulation of Porcupine Activity Is Required for Physiological Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanisms and Inhibition of Porcupine-Mediated Wnt Acylation - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the S-Palmitoylome: A Technical Guide to Chemical Reporters

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Protein S-palmitoylation, the reversible post-translational modification of cysteine residues with the 16-carbon fatty acid palmitate, is a critical regulator of protein trafficking, localization, stability, and protein-protein interactions. Its dynamic nature makes it a key player in a multitude of cellular signaling pathways, and its dysregulation is implicated in numerous diseases, including cancer and neurological disorders. The study of S-palmitoylation has been revolutionized by the development of chemical reporters, which offer a powerful alternative to traditional radiolabeling methods. This in-depth technical guide provides a comprehensive overview of the use of chemical reporters to investigate protein S-palmitoylation. We detail the core methodologies, present quantitative data in a structured format, and provide visualizations of key signaling pathways and experimental workflows to empower researchers in their exploration of the S-palmitoylome.

Introduction to Chemical Reporters for S-Palmitoylation

Chemical reporters for S-palmitoylation are fatty acid analogues that contain a bioorthogonal handle, such as an alkyne or an azide (B81097) group.[1][2] These reporters are metabolically incorporated into proteins by the cell's own enzymatic machinery.[3] The bioorthogonal handle then allows for the selective chemical ligation, often via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry," to a variety of probes for detection, enrichment, and analysis.[4][5]

The most commonly used chemical reporter for S-palmitoylation is 17-octadecynoic acid (17-ODYA), an alkyne-containing analogue of palmitic acid.[6][7] This reporter is readily incorporated into S-palmitoylated proteins and has been instrumental in expanding our understanding of the scope and dynamics of this modification.[3] Another strategy involves bifunctional fatty acid chemical reporters, which contain both a clickable alkyne and a photoactivatable diazirine group. These reporters enable not only the detection of S-palmitoylated proteins but also the in-cell photocrosslinking of their interacting partners, providing valuable insights into S-palmitoylation-dependent protein complexes.

Key Methodologies for Studying S-Palmitoylation

Two primary methods that utilize chemical reporters have become central to the study of S-palmitoylation: Metabolic Labeling with Click Chemistry and Acyl-Biotin Exchange (ABE).

Metabolic Labeling with Fatty Acid Analogues and Click Chemistry

This approach involves incubating cells with a fatty acid analogue, such as 17-ODYA, which is metabolically activated to its CoA ester and subsequently attached to cysteine residues of proteins by palmitoyl (B13399708) acyltransferases (PATs).[3] Following cell lysis, the alkyne-tagged proteins are conjugated to an azide-containing reporter tag (e.g., a fluorophore for in-gel visualization or biotin (B1667282) for affinity purification) via click chemistry.[4][6]

dot

Metabolic Labeling Workflow

Acyl-Biotin Exchange (ABE)

The ABE method is a powerful technique for identifying S-palmitoylated proteins without the need for metabolic labeling.[8][9] This method involves a three-step chemical process:

-

Blocking of free thiols: All free cysteine residues in a protein lysate are irreversibly blocked with a thiol-reactive reagent like N-ethylmaleimide (NEM).

-

Thioester cleavage: The thioester linkage of S-palmitoylated cysteines is specifically cleaved with neutral hydroxylamine (B1172632) (HAM), exposing a free thiol group.

-

Labeling of newly exposed thiols: The newly revealed cysteine residues are then labeled with a thiol-reactive biotin derivative, allowing for subsequent enrichment on streptavidin beads and identification by mass spectrometry.[5][9]

dot

Acyl-Biotin Exchange Workflow

Quantitative Analysis of S-Palmitoylation

Quantitative proteomics approaches can be integrated with chemical reporter-based methods to study the dynamics and regulation of S-palmitoylation. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with either metabolic labeling or ABE to compare the palmitoylation status of proteins under different conditions. Label-free quantification (LFQ) is another widely used method for quantifying changes in protein palmitoylation.

Table 1: Examples of Quantitative Proteomic Studies of S-Palmitoylation

| Study Focus | Method | Organism/Cell Line | Key Findings | Reference |

| Global Palmitoylome Profiling | 17-ODYA labeling + LFQ | Jurkat T-cells | Identification of ~125 S-palmitoylated proteins, including G proteins and receptors. | [7] |

| Dynamic Palmitoylation Profiling | 17-ODYA pulse-chase + LFQ | Mammalian cells | Revealed differential turnover rates for individual palmitoylation sites. | [3] |

| Palmitoyl-proteome of Lens Fiber Cells | Acyl-Biotin Exchange (ABE) + MS | Bovine Lens | Identified 174 potential palmitoylated proteins, including AQP5 and MP20. | [10] |

| Fatty-acylated Proteins in Mammalian Cells | Chemical Reporters + LFQ | Jurkat T-cells | Revealed S-acylation of histone H3 variants. | [11] |

Experimental Protocols

Detailed Protocol for Metabolic Labeling with 17-ODYA and Click Chemistry

Materials:

-

Cultured mammalian cells

-

17-octadecynoic acid (17-ODYA)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Click chemistry reagents:

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Azide-alkyne cycloaddition compatible probe (e.g., Azide-PEG4-Biotin or a fluorescent azide)

-

-

SDS-PAGE reagents

-

Streptavidin beads (for enrichment)

Procedure:

-

Cell Culture and Labeling:

-

Culture cells to desired confluency.

-

Prepare a stock solution of 17-ODYA complexed with fatty acid-free BSA.

-

Replace the culture medium with medium containing the 17-ODYA-BSA complex (final concentration of 17-ODYA typically 25-100 µM).

-

Incubate cells for 4-16 hours to allow for metabolic incorporation.[7]

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

-

Click Chemistry Reaction:

-

To the protein lysate, sequentially add TCEP, TBTA, the azide probe, and finally CuSO₄.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Downstream Analysis:

-

For in-gel fluorescence: Precipitate the protein, resuspend in SDS-PAGE sample buffer, and run on a gel. Visualize the fluorescently labeled proteins using an appropriate imager.

-

For enrichment: Add streptavidin beads to the reaction mixture and incubate to capture biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins. Elute the enriched proteins for analysis by Western blotting or mass spectrometry.

-

Detailed Protocol for Acyl-Biotin Exchange (ABE)

Materials:

-

Cell or tissue lysate

-

Blocking Buffer: Lysis buffer containing N-ethylmaleimide (NEM)

-

Hydroxylamine (HAM) solution (freshly prepared, pH 7.4)

-

Labeling Buffer: Buffer containing a thiol-reactive biotinylation reagent (e.g., HPDP-Biotin)

-

Streptavidin beads

-

Wash buffers

-

Elution buffer

Procedure:

-

Lysate Preparation and Blocking:

-

Lyse cells or tissues in a buffer containing protease inhibitors.

-

Add NEM to the lysate to a final concentration of 50 mM and incubate for 1-4 hours at 4°C to block all free thiol groups.

-

Remove excess NEM by protein precipitation (e.g., with chloroform/methanol) or using a maleimide-scavenging reagent.[12]

-

-

Thioester Cleavage:

-

Resuspend the protein pellet in a buffer and divide the sample into two aliquots.

-

To one aliquot, add hydroxylamine to a final concentration of 0.5-1 M (the "+HAM" sample). To the other, add a control buffer (e.g., Tris or NaCl) of the same molarity (the "-HAM" sample).

-

Incubate for 1 hour at room temperature.

-

-

Biotinylation:

-

Add the thiol-reactive biotinylation reagent to both the "+HAM" and "-HAM" samples and incubate for 1 hour at room temperature.

-

-

Enrichment and Analysis:

-

Add streptavidin beads to both samples and incubate to capture biotinylated proteins.

-

Wash the beads extensively.

-

Elute the proteins from the beads and analyze by Western blotting for a specific protein of interest or by mass spectrometry for proteome-wide identification. S-palmitoylated proteins will be enriched in the "+HAM" sample compared to the "-HAM" control.[9]

-

S-Palmitoylation in Cellular Signaling

S-palmitoylation plays a pivotal role in regulating numerous signaling pathways by controlling the membrane association, trafficking, and protein-protein interactions of key signaling components.

Ras Signaling Pathway

The localization of Ras GTPases to the plasma membrane is essential for their signaling activity and is regulated by S-palmitoylation.[13] Palmitoylation of H-Ras and N-Ras occurs at the Golgi apparatus, facilitating their transport to the plasma membrane where they can be activated and engage downstream effectors like Raf and PI3K.[13][14]

dot

Ras Signaling Pathway

Wnt Signaling Pathway

S-palmitoylation is crucial for the secretion and activity of Wnt signaling proteins.[15] The Wnt ligand is palmitoylated in the endoplasmic reticulum by the enzyme Porcupine (PORCN), a modification that is essential for its binding to the Wntless (WLS) receptor and subsequent secretion.[16] Secreted Wnt then binds to its receptor Frizzled (Fz) on the surface of target cells to initiate downstream signaling.[17]

dot

Wnt Signaling Pathway

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling is modulated by S-palmitoylation.[18] Palmitoylation of EGFR can influence its dimerization, autophosphorylation, and downstream signaling to pathways such as the MAPK and PI3K/Akt pathways.[19]

dot

EGFR Signaling Pathway

Innate Immune Signaling via STING

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune response to cytosolic DNA. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi, where it becomes palmitoylated.[20] This palmitoylation is essential for the clustering of STING, the recruitment and activation of the kinase TBK1, and the subsequent phosphorylation of the transcription factor IRF3, leading to the production of type I interferons.[21][22]

dot

STING Signaling Pathway

Conclusion and Future Directions

Chemical reporters have transformed the study of S-palmitoylation, enabling researchers to identify thousands of new palmitoylated proteins and to probe the dynamics of this modification with unprecedented detail. The methodologies outlined in this guide provide a robust toolkit for investigating the role of S-palmitoylation in health and disease. Future advancements in chemical reporter design, mass spectrometry sensitivity, and data analysis software will undoubtedly continue to expand our understanding of the S-palmitoylome and its intricate regulatory functions. The integration of these chemical proteomic approaches with genetic and pharmacological perturbations will be crucial for validating new therapeutic targets and developing novel strategies to combat diseases driven by aberrant S-palmitoylation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 3. Chemical approaches for profiling dynamic palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Non-radioactive analysis of dynamic protein palmitoylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocol to quantify palmitoylation of cysteines in budding yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proteomic Analysis of S-Palmitoylated Proteins in Ocular Lens Reveals Palmitoylation of AQP5 and MP20 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 13. Palmitoylation as a Key Regulator of Ras Localization and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 16. researchgate.net [researchgate.net]

- 17. Post-translational palmitoylation and glycosylation of Wnt-5a are necessary for its signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of EGFR signalling by palmitoylation and its role in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protein cysteine palmitoylation in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Unveiling Cellular Lipid Dynamics: A Technical Guide to Azido-Fatty Acid Metabolic Labeling

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the principles, applications, and methodologies for utilizing azido-fatty acids in metabolic labeling. This powerful technique offers a window into the complex world of lipid metabolism, protein modification, and cellular signaling.

The study of fatty acids and their myriad roles in cellular processes, from energy storage to signal transduction, has been revolutionized by the advent of bioorthogonal chemistry. Among the tools available, azido-fatty acids have emerged as robust probes for metabolic labeling. These modified fatty acids are readily taken up by cells and incorporated into various metabolic pathways, including protein acylation and lipid biosynthesis.[1][2] The embedded azide (B81097) group, being biologically inert, provides a chemical handle for subsequent detection and analysis through highly specific and efficient "click chemistry" reactions.[3][4] This guide delves into the core principles of this technology, offering detailed protocols and insights for its successful implementation in a research setting.

Core Principles of Azido-Fatty Acid Labeling

The fundamental principle of this technique lies in the metabolic incorporation of a fatty acid analog containing a bioorthogonal azide (-N3) group.[5] Cells recognize and process these azido-fatty acids similarly to their natural counterparts, integrating them into lipids and post-translationally modifying proteins.[1][6] The key to their utility is the azide's ability to undergo a highly specific and rapid cycloaddition reaction with an alkyne-containing reporter molecule. This reaction, often copper(I)-catalyzed (CuAAC), forms a stable triazole linkage, effectively "clicking" a detectable tag onto the labeled biomolecule.[3][4] Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, which circumvents the need for a potentially toxic copper catalyst, making it suitable for live-cell imaging.[7]

The choice of azido-fatty acid can be tailored to investigate specific metabolic pathways. For instance, analogs of myristic acid and palmitic acid are commonly used to study protein N-myristoylation and S-palmitoylation, respectively.[6][8] The subsequent detection of these modifications can be achieved using a variety of alkyne-functionalized reporters, including fluorophores for imaging, biotin (B1667282) for affinity purification and proteomic analysis, or other tags for specialized applications.[9][10]

Experimental Workflow Overview

A typical metabolic labeling experiment using azido-fatty acids follows a well-defined workflow. The process begins with the introduction of the azido-fatty acid to the biological system, followed by a period of metabolic incorporation. After this labeling phase, the cells or tissues are processed, and the incorporated azide is detected via a click reaction with a chosen alkyne-reporter.

Key Signaling Pathway: Protein Fatty Acylation

Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein localization, stability, and function.[10] Azido-fatty acids are invaluable tools for studying these modifications. For example, S-palmitoylation, the reversible attachment of palmitate to cysteine residues, plays a key role in signaling pathways by controlling the membrane association of signaling proteins like Ras.

Quantitative Data Summary

The efficiency and outcome of metabolic labeling experiments are influenced by various parameters. The following table summarizes key quantitative data gathered from established protocols.

| Parameter | Value Range | Notes | Reference(s) |

| Azido-Fatty Acid Stock Concentration | 20 - 100 mM | Dissolved in DMSO. | [11] |

| Final Labeling Concentration | 10 - 100 µM | Optimal concentration can vary by cell type and fatty acid analog. | [11] |

| Labeling Incubation Time | 1 - 24 hours | Time-dependent incorporation should be optimized for each experimental system. | [1][11] |

| Phosphine-Biotin (Staudinger Ligation) | 250 µM | For detection of azido-labeled proteins. | [11] |

| Click Chemistry Reagents (CuAAC) | |||

| Copper(II) Sulfate (B86663) (CuSO₄) | 1 mM | [11][12] | |

| Tris(2-carboxyethyl)phosphine (TCEP) | 1 mM | Reducing agent to maintain Cu(I) state. | [12] |

| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | Copper-stabilizing ligand. | [12] |

| Azide/Alkyne-Reporter | 100 µM | e.g., azido-biotin or fluorescent azide. | [11][12] |

| Click Chemistry Incubation Time | 30 minutes - 1 hour | Typically performed at room temperature or 37°C. | [11][12] |

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido-Fatty Acids

This protocol describes the general procedure for labeling cultured mammalian cells with an azido-fatty acid.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

Fatty acid-free bovine serum albumin (BSA)

-

Azido-fatty acid (e.g., azido-palmitate)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency on the day of labeling.

-

Preparation of Labeling Medium:

-

Prepare a 100 mM stock solution of the azido-fatty acid in DMSO.

-

Warm serum-free medium and a solution of fatty acid-free BSA to 37°C.

-

Prepare a 20x stock of the azido-fatty acid by complexing it with fatty acid-free BSA in serum-free medium. The final concentration of the fatty acid in this stock will typically be 1-2 mM.

-

-

Cell Labeling:

-

Aspirate the culture medium from the cells and wash once with warm PBS.

-

Add the pre-warmed labeling medium containing the azido-fatty acid-BSA complex to the cells.

-

Incubate the cells for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator.

-

-

Cell Harvesting:

-

After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cells can now be lysed for downstream analysis such as Western blotting or proteomics, or fixed for imaging.

-

Protocol 2: Detection of Azido-Labeled Proteins via Click Chemistry (CuAAC)

This protocol outlines the detection of metabolically labeled proteins in cell lysates using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a biotin-alkyne reporter for subsequent Western blot analysis.

Materials:

-

Cell lysate from azido-fatty acid labeled cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA Protein Assay Kit

-

Click chemistry reagents:

-

Copper(II) sulfate (CuSO₄)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris-(benzyltriazolylmethyl)amine (TBTA)

-

Biotin-alkyne (or other alkyne-reporter)

-

-

SDS-PAGE sample buffer

-

Acetone (B3395972), ice-cold

Procedure:

-

Cell Lysis: Lyse the harvested cells in an appropriate lysis buffer on ice. Clarify the lysate by centrifugation.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

-

Click Reaction Setup:

-

In a microcentrifuge tube, add 50-100 µg of protein lysate.

-

Prepare a fresh click chemistry reaction cocktail containing CuSO₄, TCEP, TBTA, and the alkyne-reporter in PBS or an appropriate buffer.

-

Add the click chemistry cocktail to the protein lysate.

-

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.

-

Protein Precipitation:

-

Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 1 hour.

-

Centrifuge at high speed to pellet the protein.

-

-

Sample Preparation for SDS-PAGE:

-

Carefully decant the acetone and wash the pellet with ice-cold methanol.

-

Air-dry the pellet briefly and resuspend in SDS-PAGE sample buffer.

-

Boil the sample for 5-10 minutes.

-

-

Western Blot Analysis:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Probe the membrane with streptavidin-HRP to detect biotinylated proteins.

-

Logical Relationship Diagram

The selection of the appropriate bioorthogonal reaction is a critical decision in the experimental design, with implications for both in vitro and in vivo applications.

Conclusion

Metabolic labeling with azido-fatty acids, coupled with the power of click chemistry, provides a versatile and sensitive platform for the investigation of lipid metabolism and function. This technical guide offers a foundational understanding and practical protocols to empower researchers in their exploration of the cellular lipidome. Careful optimization of labeling conditions and thoughtful selection of detection strategies are paramount to achieving robust and meaningful results. As our understanding of the intricate roles of lipids in health and disease continues to grow, the application of these powerful chemical tools will undoubtedly continue to drive new discoveries.

References

- 1. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ω-Azido fatty acids as probes to detect fatty acid biosynthesis, degradation, and modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]

- 5. Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. salic.med.harvard.edu [salic.med.harvard.edu]

- 8. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-Azidopalmitoyl-CoA in Unraveling Fatty Acyl-CoA Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein fatty acylation, a crucial post-translational modification, involves the covalent attachment of fatty acids to proteins, profoundly influencing their localization, stability, and function.[1][2] Among these modifications, S-palmitoylation, the reversible attachment of palmitate to cysteine residues via a thioester bond, is a key regulator of numerous cellular processes, including signal transduction and apoptosis.[3] The study of this dynamic process has been significantly advanced by the development of chemical reporters, such as 2-Azidopalmitoyl-CoA and its cell-permeable precursor, 2-azidopalmitic acid. This guide provides an in-depth overview of the application of this compound in the investigation of fatty acyl-CoA metabolism, with a focus on experimental methodologies, data interpretation, and the underlying biochemical pathways.

Fatty acids must first be activated to their coenzyme A (CoA) derivatives by fatty acyl-CoA synthetases to be utilized in metabolic pathways, including protein acylation.[1][4] this compound, an analog of the natural substrate palmitoyl-CoA, is employed to tag and identify S-palmitoylated proteins. The azido (B1232118) group serves as a bioorthogonal handle, allowing for the selective chemical ligation to reporter molecules for visualization and affinity purification.[1][5] This "click chemistry" approach has revolutionized the study of protein palmitoylation, offering a non-radioactive and highly sensitive method for proteomic analysis.[4][5]

Core Concepts and Workflow

The fundamental principle behind using 2-azidopalmitic acid is its metabolic incorporation into cellular proteins. Once introduced to cells, it is converted to this compound by endogenous acyl-CoA synthetases.[5] This azido-functionalized acyl-CoA is then utilized by protein acyltransferases (PATs), primarily the 23-member zinc finger DHHC-type containing (zDHHC) family of enzymes, to S-palmitoylate target proteins on cysteine residues.[3]

The overall experimental workflow can be summarized as follows:

-

Metabolic Labeling: Cells or organisms are incubated with 2-azidopalmitic acid, which is metabolically activated to this compound and incorporated into proteins.

-

Cell Lysis and Protein Extraction: Labeled cells are harvested, and total proteins are extracted.

-

Click Chemistry or Staudinger Ligation: The azide-modified proteins are selectively reacted with a reporter molecule. This is typically an alkyne- or phosphine-containing probe functionalized with a fluorescent dye (for visualization) or biotin (B1667282) (for affinity purification).[1][4]

-

Detection and/or Enrichment: Labeled proteins can be visualized by in-gel fluorescence scanning or enriched using affinity resins like streptavidin-agarose.[6]

-

Identification and Quantification: Enriched proteins are identified and quantified using mass spectrometry-based proteomic approaches.[2][7]

Signaling Pathways and Experimental Workflows

The metabolic activation and subsequent utilization of 2-azidopalmitic acid for protein S-palmitoylation can be visualized as a multi-step process.

Caption: Metabolic activation and incorporation of 2-azidopalmitic acid.

Following metabolic labeling, the azide-tagged proteins are subjected to a click chemistry reaction for detection and enrichment.

Caption: Workflow for detection and identification of acylated proteins.

Quantitative Data Summary

The use of this compound and related chemical reporters allows for the quantitative analysis of protein acylation. Below are tables summarizing key quantitative parameters from various studies.

| Parameter | Value | Cell/System | Reference |

| Metabolic Labeling | |||

| 2-azidopalmitic acid concentration | 50 - 100 µM | Various cell lines | [1] |

| Labeling duration | 4 - 16 hours | Various cell lines | [1] |

| In Vitro Labeling | |||

| Azido-palmitoyl-CoA concentration | 100 µM | Lysed mitochondria, purified proteins | [1] |

| Incubation time | 30 minutes | Lysed mitochondria, purified proteins | [1] |

| Incubation temperature | 25 °C | Lysed mitochondria, purified proteins | [1] |

| Thioester Bond Cleavage | |||

| Hydroxylamine (NH₂OH) concentration | 0.5 - 2 M | S-palmitoylated peptides, proteins | [1][3] |

| NaOH concentration | 0.2 M | Azido-palmitoylated proteins | [1] |

| Treatment duration (NH₂OH) | 1 - 16 hours | S-palmitoylated peptides, proteins | [1][3] |

| Treatment duration (NaOH) | 60 minutes | Azido-palmitoylated proteins | [1] |

| Enzyme Kinetics | |||

| Apparent Kₘ for palmitoyl-CoA | 41 µM | Myelin fatty acyltransferase | [8] |

| Vₘₐₓ for palmitoyl-CoA | 115 pmol/mg protein/min | Myelin fatty acyltransferase | [8] |

Table 1: Summary of Experimental Conditions and Kinetic Parameters.

| Protein | Method | Key Finding | Reference |

| Mitochondrial proteins | Azido-palmitoyl-CoA labeling, MS | Identification of 21 putative palmitoylated proteins in rat liver mitochondrial matrix. | [1] |

| HMGCS, GAPDH | ω-alkynyl-palmitoyl-CoA labeling, click chemistry | Confirmation of acylation on specific cysteine residues. | [4] |

| H-Ras, N-Ras | ω-alkynyl-palmitate labeling | Preferential incorporation of ω-alkynyl-palmitate over other fatty acid analogs. | [4] |

| FASN, PD-L1 | 2-bromopalmitate inhibition, Western blot | Increased palmitoylation in cisplatin-resistant bladder cancer cells. | [9] |

Table 2: Examples of Proteins Studied Using Acyl-CoA Analogs.

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with 2-Azidopalmitic Acid

-

Cell Culture: Plate cells to achieve 70-80% confluency on the day of labeling.

-

Preparation of Labeling Medium: Prepare a stock solution of 2-azidopalmitic acid in DMSO. Dilute the stock solution in pre-warmed cell culture medium to a final concentration of 50-100 µM.

-

Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium. Incubate the cells for 4-16 hours at 37°C in a humidified incubator with 5% CO₂.

-

Cell Harvest: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). The lysate is now ready for click chemistry or Staudinger ligation.

Protocol 2: In Vitro Labeling of Proteins with this compound

-

Reaction Setup: In a microcentrifuge tube, combine the protein sample (e.g., 10 µg of lysed mitochondria or 1 µg of purified protein) with a reaction buffer (e.g., PBS or Tris buffer).[1]

-

Labeling: Add this compound to a final concentration of 100 µM.[1]

-

Incubation: Incubate the reaction mixture for 30 minutes at 25°C.[1]

-

Quenching the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes. The samples are now ready for analysis by SDS-PAGE and subsequent detection methods.

Protocol 3: Click Chemistry Reaction for Biotinylation of Azide-Labeled Proteins

-

Reagent Preparation: Prepare stock solutions of the following reagents:

-

Alkyne-biotin probe (e.g., 10 mM in DMSO)

-

Tris(2-carboxyethyl)phosphine (TCEP) (e.g., 50 mM in water)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (e.g., 1.7 mM in DMSO/t-butanol)

-

Copper(II) sulfate (B86663) (CuSO₄) (e.g., 50 mM in water)

-

-

Reaction Mixture: In a microcentrifuge tube, add the following components in order to the protein lysate (e.g., 1 mg of protein in 500 µL):

-

Alkyne-biotin probe (to a final concentration of 100 µM)

-

TCEP (to a final concentration of 1 mM)

-

TBTA (to a final concentration of 100 µM)

-

CuSO₄ (to a final concentration of 1 mM)

-

-

Incubation: Vortex the reaction mixture and incubate at room temperature for 1 hour with gentle rotation.

-

Protein Precipitation: Precipitate the proteins to remove excess reagents, for example, by chloroform/methanol precipitation.

-

Affinity Purification: Resuspend the protein pellet in a buffer containing SDS and enrich for biotinylated proteins using streptavidin-agarose beads.

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 4: Verification of Thioester Linkage by Hydroxylamine Treatment

-

Sample Preparation: Aliquot the azide-labeled and click-reacted protein sample into two tubes.

-

Hydroxylamine Treatment: To one tube, add an equal volume of 2 M hydroxylamine, pH 7.0. To the control tube, add an equal volume of 1 M Tris-HCl, pH 7.0.[1]

-

Incubation: Incubate the samples at room temperature for 1-16 hours.[1]

-

Analysis: Analyze the samples by SDS-PAGE and Western blotting to detect the reporter tag (e.g., biotin or a fluorescent dye). A significant reduction in the signal in the hydroxylamine-treated sample compared to the control indicates that the fatty acid was attached via a thioester bond.[1]

Conclusion

This compound and its corresponding fatty acid analog have become indispensable tools for the study of protein S-palmitoylation and fatty acyl-CoA metabolism. The combination of metabolic labeling with bioorthogonal chemistry provides a powerful platform for the identification, quantification, and functional characterization of fatty-acylated proteins. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at unraveling the complex roles of protein acylation in health and disease, and for drug development professionals to identify and validate novel therapeutic targets within these pathways.

References

- 1. Identification of palmitoylated mitochondrial proteins using a bio-orthogonal azido-palmitate analogue - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S-acylation machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Proteomic Analysis of S-Fatty Acylated Proteins and Their Modification Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acylation of endogenous myelin proteolipid protein with different acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. S-Palmitoylation as a Functional Regulator of Proteins Associated with Cisplatin Resistance in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking the Acylated Proteome: A Technical Guide to the Discovery of Novel Protein Acylation Sites with Chemical Probes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification (PTM) that governs a vast array of cellular processes, including signal transduction, protein trafficking, and membrane localization. The dynamic and often transient nature of this modification has historically presented significant challenges to its study. However, the advent of chemical probes, coupled with advanced proteomic techniques, has revolutionized our ability to identify and characterize acylated proteins and their sites of modification. This in-depth technical guide provides a comprehensive overview of the core methodologies for discovering novel protein acylation sites using chemical probes. We detail experimental protocols, present quantitative data in a clear and comparative format, and provide visual representations of key workflows and signaling pathways to empower researchers in this exciting field.

Introduction to Protein Acylation and Chemical Probes

Protein acylation encompasses a variety of modifications, including the attachment of long-chain fatty acids such as myristate (N-myristoylation) and palmitate (S-palmitoylation), as well as shorter-chain acetyl groups (acetylation).[1][2] These modifications can alter a protein's hydrophobicity, leading to changes in its subcellular localization and interaction with other proteins and membranes.[2][3] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making the enzymes that catalyze these modifications attractive therapeutic targets.[4][5]

Traditional methods for studying protein acylation, such as radioactive metabolic labeling, suffer from low sensitivity and safety concerns.[1][6] The development of chemical probes, which are synthetic analogs of natural fatty acids containing bioorthogonal handles like alkynes or azides, has overcome many of these limitations.[1][2] These probes are metabolically incorporated into proteins by the cell's own enzymatic machinery.[7] The bioorthogonal handle then allows for the selective chemical ligation of a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for enrichment and subsequent identification by mass spectrometry.[1][8]

Methodologies for Discovering Acylation Sites

Two primary strategies employing chemical probes have emerged as powerful tools for identifying acylated proteins and their modification sites: Metabolic Labeling with Bioorthogonal Probes and Acyl-Biotinyl Exchange (ABE) .

Metabolic Labeling with Bioorthogonal Probes

This approach involves introducing a fatty acid analog containing a bioorthogonal handle (e.g., an alkyne or azide (B81097) group) to cells or organisms.[1][2] The cells' metabolic machinery then incorporates this probe into proteins that undergo acylation. Following labeling, the bioorthogonal handle can be selectively reacted with a complementary reporter molecule via "click chemistry," a highly efficient and specific reaction.[9][10]

Experimental Workflow:

The general workflow for metabolic labeling and identification of acylated proteins is depicted below.

References

- 1. N-myristoylated proteins, key components in intracellular signal transduction systems enabling rapid and flexible cell responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Function of Protein S-Palmitoylation in Immunity and Immune-Related Diseases [frontiersin.org]

- 3. Myristoylation - Wikipedia [en.wikipedia.org]

- 4. Recent advances in S-palmitoylation and its emerging roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Technologies and Challenges in Proteomic Analysis of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Click Chemistry – Med Chem 101 [medchem101.com]

2-Azidopalmitoyl-CoA: A Bioorthogonal Probe for Elucidating Fatty Acyl-CoA Synthetase Activity and Protein Acylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein acylation, the covalent attachment of fatty acids to proteins, is a fundamental post-translational modification that governs a vast array of cellular processes, including protein trafficking, localization, stability, and signal transduction. The initiation of this process is critically dependent on the activation of fatty acids to their corresponding acyl-CoA thioesters, a reaction catalyzed by a family of enzymes known as fatty acyl-CoA synthetases (FACS) or acyl-CoA ligases (ACSLs). Dysregulation of FACS activity and protein acylation has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making these enzymes attractive targets for therapeutic intervention.

2-Azidopalmitoyl-CoA is a powerful bioorthogonal chemical probe designed to investigate fatty acyl-CoA metabolism and protein palmitoylation. This synthetic analog of palmitoyl-CoA incorporates an azide (B81097) moiety, a small, bio-inert functional group that allows for its selective detection and visualization through "click chemistry." Specifically, the azide group can undergo a highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with a terminal alkyne-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This enables researchers to track the metabolic fate of palmitate, identify novel acylated proteins, and characterize the activity of FACS and other related enzymes. This technical guide provides a comprehensive overview of the application of this compound as a probe for fatty acyl-CoA synthetase, including experimental protocols and data interpretation.

Data Presentation